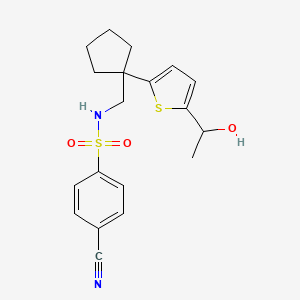

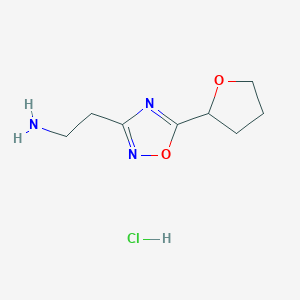

![molecular formula C12H22N2O2 B2724592 Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate CAS No. 847795-98-6](/img/structure/B2724592.png)

Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate” is a chemical compound with the molecular formula C12H22N2O2 . It belongs to the class of organic compounds known as carbamates, which are organic compounds containing the carbamate group, a group characterized by a carbonyl group (C=O) linked to an alkyl or aryl group through an oxygen atom .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclic ring system, which includes an eight-membered ring and a three-membered ring . The compound also contains a carbamate group, which is characterized by a carbonyl group (C=O) linked to an alkyl or aryl group through an oxygen atom .Chemical Reactions Analysis

As a carbamate, “this compound” may undergo reactions typical of carbamates. These can include reactions with strong acids or bases, or reactions with nucleophiles due to the presence of the carbonyl group .Aplicaciones Científicas De Investigación

Determination of Molecular Structures

Research has focused on determining the relative configurations of derivatives related to "Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate" through NMR data and X-ray diffraction. These studies are crucial for understanding the molecular structure and potential reactivity of these compounds (Lazny et al., 2012).

Synthesis and Applications

- Synthetic Methodologies : A variety of synthetic methods have been developed to access the 8-azabicyclo[3.2.1]octane scaffold, a core structure in many bioactive molecules. Techniques include ring-closing iodoamination, practical synthesis of related aminocyclopentylcarbamates, and the use of Curtius rearrangement for producing tert-butyl carbamates with potential in medicinal chemistry (Brock et al., 2012), (Xu & Appella, 2006), (Lebel & Leogane, 2005).

- Molecular Structure Characterization : Studies have also emphasized the importance of characterizing the molecular structure of synthesized compounds, providing valuable insights into their potential applications and reactivity patterns (Moriguchi et al., 2014).

Environmental and Pharmacokinetic Studies

- Environmental Impact : Research into the environmental behavior of derivatives shows that tert-butyl groups in molecules can influence their environmental and toxicological profiles, with studies on antioxidants like Octadecyl 3(3,5-di-tert-butyl-4-hydroxyphenyl) propionate providing comparative risk analyses (Herrchen et al., 1997).

- Nematicidal Activity : Some derivatives have been designed and synthesized for specific applications, such as targeting nematodes, demonstrating the potential utility of these compounds in agricultural settings (Xu et al., 2021).

Advanced Materials and Sensory Applications

- Organogelation and Sensory Materials : Studies have explored the use of tert-butyl carbazole derivatives in the formation of organogels, which can act as sensory materials for detecting volatile acid vapors. This research highlights the versatility of tert-butyl carbazole derivatives in materials science (Sun et al., 2015).

Propiedades

IUPAC Name |

tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.1]octan-8-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-8-4-5-9(10)7-13-6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYUNZXSGVNMOY-ULKQDVFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C2CCC1CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1[C@@H]2CC[C@H]1CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methylthiophen-2-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2724509.png)

![9-Phenylmethoxycarbonyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B2724514.png)

![N-(4-ethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2724518.png)

![(Z)-ethyl 2-((5-nitrofuran-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2724521.png)

![(1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)acetic acid](/img/structure/B2724522.png)

![2-[1-[2-(2-Fluorophenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2724529.png)